N-(1-phenylethyl)propan-2-amine

Description

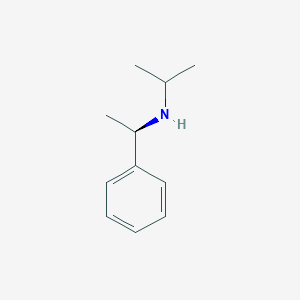

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUIZDLZUZDWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396683 | |

| Record name | N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87861-38-9, 19302-16-0 | |

| Record name | N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylethyl)(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)propan-2-amine, more commonly known as N-isopropylbenzylamine, is a secondary amine with the chemical formula C₁₀H₁₅N.[1] Structurally, it consists of a benzyl group and an isopropyl group attached to a nitrogen atom.[2] This compound has garnered significant attention in various scientific fields, not only as a synthetic intermediate in the pharmaceutical and chemical industries but also due to its emergence as a common adulterant in illicit methamphetamine manufacturing.[3][4] Its structural similarity to methamphetamine, sharing the same molecular formula, presents challenges in forensic analysis.[5] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. It is soluble in organic solvents but has limited solubility in water. The hydrochloride salt form is sometimes used in research due to its increased water solubility.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 200 °C (lit.) | |

| Density | 0.892 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.502 (lit.) | |

| Flash Point | 72 °C (161.6 °F) - closed cup | |

| pKa | 9.77 ± 0.29 (Predicted) | [6] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR (in CDCl₃) | δ 7.10-7.50 (m, 5H, aromatic), 3.77 (s, 2H, -CH₂-), 2.84 (sept, 1H, -CH-), 1.09 (d, 6H, -CH(CH₃)₂) | [2] |

| ¹³C NMR (in CDCl₃) | Aromatic carbons in the δ 125-145 ppm region, benzylic carbon (~δ 54.0 ppm), isopropyl methine carbon (~δ 44.5 ppm), and isopropyl methyl carbons (~δ 24 ppm). | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 149. Key fragments at m/z 134 and a base peak at m/z 91. | [7][8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, and aromatic C=C bending. | [9] |

Synthesis and Purification

This compound can be synthesized through several routes, with reductive amination being one of the most common methods.[10]

Experimental Protocol: Reductive Amination of Benzaldehyde and Isopropylamine

This protocol describes a one-pot reductive amination using sodium borohydride as the reducing agent.[4]

Materials:

-

Benzaldehyde (1 mmol)

-

Isopropylamine (1 mmol)

-

Sodium Borohydride (NaBH₄) (1.2 mmol)

-

2,2,2-Trifluoroethanol (TFE) (2 mL)

-

Hexane

-

Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

A solution of benzaldehyde (1 mmol) in TFE (2 mL) is stirred magnetically in a reaction flask at 35-40 °C.[4]

-

After 5 minutes, isopropylamine (1 mmol) is added to the stirring solution.[4]

-

The mixture is stirred vigorously for another 5 minutes to facilitate the formation of the imine intermediate.[4]

-

Sodium borohydride (1.2 mmol) is then added to the reaction mixture.[4]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane-EtOAc (4:1) mobile phase.[4]

-

Upon completion of the reaction, the mixture is filtered, and the residue is washed with TFE (2 mL).[4]

-

The solvent is removed under reduced pressure.[4]

-

If necessary, the crude product is purified by silica gel column chromatography using an EtOAc-hexane eluent to yield pure this compound.[4]

Analytical Methods

Due to its structural similarity to methamphetamine, robust analytical methods are crucial for the accurate identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

-

Instrumentation: Agilent 7890/5977B GC-MS or equivalent.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 90°C for 1 minute, ramped at 30°C per minute to 150°C, and held for 2 minutes.[11]

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.[11]

-

Injection: 1 µL of the sample solution (in methanol) in split mode (e.g., 50:1).[11]

Fourier Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR)

Protocol for FTIR-ATR Analysis:

-

Accessory Preparation: Ensure the ATR accessory is clean and a background spectrum is collected.[12]

-

Sample Application:

-

Data Acquisition: Collect the spectrum. Typically, 16 scans at a resolution of 4.0 cm⁻¹ are sufficient.[11]

Toxicology and Biological Activity

Recent studies have highlighted the toxicological properties of this compound, particularly its effects on neuronal cells.[3] In vitro studies have shown that it induces toxicity by increasing nitric oxide (NO) levels.[13]

The proposed mechanism involves the activation of neuronal nitric oxide synthase (nNOS), which leads to an increase in intracellular NO. This elevation in NO is associated with cytotoxicity and cell death in neuronal cell lines such as SN4741, SH-SY5Y, and PC12.[13] The IC₅₀ values for cell viability were found to be around 1-3 mM in these cell lines after 24 hours of exposure.[13]

Conclusion

This compound is a compound of significant interest to researchers in synthetic chemistry, pharmacology, and forensic science. Its chemical properties are well-characterized, and various synthetic routes are established. The primary toxicological concern identified is its potential for neurotoxicity through the nitric oxide pathway. As this compound continues to be encountered, particularly as a methamphetamine adulterant, a thorough understanding of its chemical and toxicological profile is essential for the scientific and drug development communities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Page loading... [guidechem.com]

- 3. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 4. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 6. N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method | Semantic Scholar [semanticscholar.org]

- 10. scribd.com [scribd.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation of N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-(1-phenylethyl)propan-2-amine, a secondary amine with applications in chemical synthesis and pharmacological research. The document details the synthesis of the compound via reductive amination and outlines the analytical techniques employed for its structural characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, data interpretation, and visual representations of the scientific workflows are provided to facilitate a thorough understanding of the characterization process.

Introduction

This compound, with the chemical formula C₁₁H₁₇N, is a secondary amine featuring a phenylethyl group attached to an isopropylamine moiety.[1] The presence of a chiral center at the benzylic carbon results in the existence of (R)- and (S)-enantiomers, which is of significant interest in stereoselective synthesis and pharmacology.[1] Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized compound, which is crucial for its application as a building block in the synthesis of more complex molecules and for its evaluation in biological systems.[1]

This guide presents a systematic approach to the synthesis and structural confirmation of this compound, providing researchers with a detailed reference for their own investigations.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of acetophenone with isopropylamine.[2][3][4] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the target secondary amine.[4]

Synthesis Workflow

Caption: Synthesis of this compound via Reductive Amination.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add isopropylamine (1.1 equivalents) to the solution. The mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[4] The reaction is typically stirred at room temperature until the reduction is complete.

-

Work-up and Purification: The reaction mixture is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

Structural Elucidation Workflow

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Caption: Workflow for the Structural Elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Chiral Methine (C₆H₅-CH-N) | ~3.80 | Quartet | 1H |

| Isopropyl Methine (CH-(CH₃)₂) | ~2.54 | Heptet | 1H |

| Phenyl-adjacent Methyl (CH-CH₃) | ~1.25 | Doublet | 3H |

| Isopropyl Methyls (CH-(CH₃)₂) | 0.91 - 0.94 | Doublet | 6H |

| Amine (N-H) | Variable (e.g., 1.2-1.5) | Broad Singlet | 1H |

| Note: Chemical shifts are approximate and can vary based on experimental conditions.[1] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Quaternary Carbon (C-Ar) | ~145.1 |

| Aromatic Methine Carbons (CH-Ar) | 126 - 129 |

| Chiral Methine Carbon (C₆H₅-CH-N) | ~54.0 |

| Isopropyl Methine Carbon (N-CH-(CH₃)₂) | ~44.5 |

| Phenyl-adjacent Methyl Carbon (CH-CH₃) | ~24 |

| Isopropyl Methyl Carbons (CH-(CH₃)₂) | ~24 |

| Note: Chemical shifts are approximate and can vary based on experimental conditions.[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1] For this compound, the key functional groups are the secondary amine (N-H), the aromatic ring (C=C and C-H), and aliphatic C-H bonds.[1]

Experimental Protocol: FT-IR

-

Sample Preparation (Neat Liquid/ATR): A drop of the neat liquid sample can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7] Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[6]

-

Data Acquisition: An FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates is recorded first and subtracted from the sample spectrum.

FT-IR Spectral Data

| Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3350 - 3310 (weak, sharp) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Aromatic) | ~1600, ~1450 |

| C-N Stretch (Aliphatic Amine) | 1250 - 1020 |

| N-H Wag (Secondary Amine) | 910 - 665 (broad) |

| Note: Absorption frequencies are approximate ranges.[8][9] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For this compound, GC-MS confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Experimental Protocol: GC-MS

-

Sample Preparation and Derivatization: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate) is prepared. For enhanced volatility and chromatographic performance, the amine can be derivatized. A common derivatizing agent for amines is heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[10][11] The derivatization is typically carried out by heating the sample with the reagent.

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of the fragments is detected.

-

Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak for this compound is expected at an m/z of 163, corresponding to the molecular weight of the compound (C₁₁H₁₇N).[10]

-

Key Fragmentation Patterns: The mass spectrum of amines is often characterized by alpha-cleavage.[12] For this compound, key fragments would arise from the cleavage of the C-C bond adjacent to the nitrogen atom.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis via reductive amination and characterization by NMR, FT-IR, and GC-MS. This guide provides the necessary theoretical background and detailed experimental protocols to aid researchers in the synthesis and verification of this important chemical compound. The presented data and workflows serve as a valuable resource for ensuring the quality and identity of this compound in research and development settings.

References

- 1. jfda-online.com [jfda-online.com]

- 2. gctlc.org [gctlc.org]

- 3. scispace.com [scispace.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. researchgate.net [researchgate.net]

- 9. jascoinc.com [jascoinc.com]

- 10. researchgate.net [researchgate.net]

- 11. "Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, " by D.-L. Lin, R.-M. Yin et al. [jfda-online.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereochemistry of (R)-N-(1-phenylethyl)propan-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-N-(1-phenylethyl)propan-2-amine, also known as (R)-N-isopropylamphetamine, is a chiral molecule belonging to the substituted phenethylamine class. Its stereochemistry plays a pivotal role in defining its pharmacological and toxicological profile. This document provides a comprehensive overview of the synthesis, stereochemical properties, pharmacological actions, and analytical determination of this specific enantiomer. Particular emphasis is placed on the stereoselective interactions with biological systems, primarily monoamine transporters. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a technical resource for professionals in the field.

Introduction

N-(1-phenylethyl)propan-2-amine is a secondary amine featuring a chiral center at the alpha-carbon of the phenylethyl group, leading to the existence of two enantiomers: (R) and (S).[1] This guide focuses specifically on the (R)-enantiomer. Like its parent compound, amphetamine, the biological activity of N-isopropylamphetamine is highly dependent on its stereochemical configuration. The addition of the N-isopropyl group modifies its pharmacological properties, particularly reducing its stimulant activity while increasing its duration of action.[2] Understanding the distinct properties of the (R)-enantiomer is critical for chiral synthesis, pharmacological research, and drug development.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-N-(1-phenylethyl)propan-2-amine typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

A common and effective method for synthesizing the racemic base is through the reductive amination of phenyl-2-propanone (P2P) with isopropylamine.

Experimental Protocol: Reductive Amination of Phenyl-2-propanone

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl-2-propanone (1 equivalent) and isopropylamine (1.5 equivalents) in a suitable solvent such as methanol or ethanol.

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate N-isopropyl-1-phenylpropan-2-imine.

-

Reduction: Cool the mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise while monitoring the temperature to keep it below 20°C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to basify the mixture to pH > 12.

-

Extraction: Extract the aqueous layer with a non-polar organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by vacuum distillation.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers is most commonly achieved by forming diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol or a methanol/water mixture). In a separate flask, dissolve a chiral resolving agent, such as D-(-)-tartaric acid (0.5 equivalents, as it's a dicarboxylic acid), in the same hot solvent.

-

Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will be less soluble and will begin to crystallize upon cooling. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The collected salt will be enriched in the (R)-amine-D-tartrate diastereomer.

-

Recrystallization: To improve enantiomeric purity, recrystallize the diastereomeric salt from the same solvent system one or more times.

-

Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH) to pH > 12.

-

Extraction: Extract the liberated (R)-N-(1-phenylethyl)propan-2-amine with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and remove the solvent to yield the enantiomerically enriched free base.

Diagram: Synthesis and Resolution Workflow

Caption: Workflow for the synthesis and chiral resolution of (R)-N-(1-phenylethyl)propan-2-amine.

Physicochemical and Chiroptical Properties

The physical and chiroptical properties are essential for the identification and characterization of the (R)-enantiomer.

| Property | Value | Source |

| IUPAC Name | N-[(1R)-1-phenylethyl]propan-2-amine | PubChem[3] |

| Synonyms | (R)-N-isopropylamphetamine, N-Isopropyl-1-phenylethylamine | ChemicalBook[4], Guidechem[5] |

| Molecular Formula | C₁₁H₁₇N | PubChem[3] |

| Molecular Weight | 163.26 g/mol | PubChem[3] |

| Appearance | Data not widely published; expected to be a liquid or low-melting solid. | - |

| Boiling Point | 215 °C (for racemate) | Benchchem[1] |

| pKa | 9.77 (Predicted) | Guidechem[5] |

| Specific Rotation [α]D | Data not specifically found for this compound. For the related (R)-(-)-methamphetamine, values are negative. The sign for N-isopropylamphetamine requires experimental determination. | - |

Note: Specific rotation is a critical parameter that must be determined experimentally. It is highly dependent on solvent, concentration, and temperature.

Pharmacological Profile

The biological effects of amphetamine analogues are mediated primarily through their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[6] Amphetamine-like substances typically act as substrates for these transporters, leading to competitive inhibition of reuptake and promoting neurotransmitter efflux (release).[7]

The stereochemistry of these molecules is crucial. Generally, for amphetamines, the S-enantiomer (dextro- or (+)-) is significantly more potent as a central nervous system stimulant than the R-enantiomer (levo- or (-)-).[8][9]

While specific quantitative data for (R)-N-isopropylamphetamine is sparse in publicly accessible literature, studies on related N-alkylated amphetamines show that increasing the N-alkyl chain length can shift the compound's activity from a potent, non-selective releaser to a more selective agent, often with reduced potency at DAT and NET.[7][10] The R-enantiomers are consistently found to be less potent than their S-counterparts.[7]

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. The (R)-enantiomer is expected to have a distinct pharmacological profile from its (S)-counterpart, generally exhibiting lower central nervous system stimulant effects. The synthesis of the pure (R)-enantiomer requires a robust chiral resolution method, such as diastereomeric salt crystallization. Accurate stereochemical analysis, primarily through chiral HPLC, is indispensable for quality control, pharmacological investigation, and regulatory purposes. This guide provides the foundational technical information required for professionals working with this compound.

References

- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]

- 2. Isopropylamphetamine - Wikipedia [en.wikipedia.org]

- 3. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-N-(1-phenylethyl)propan-2-amine | 19302-16-0 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Human pharmacology of the methamphetamine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-(1-phenylethyl)propan-2-amine: A Technical Whitepaper on the Putative Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanism of action of N-(1-phenylethyl)propan-2-amine, a secondary amine belonging to the phenethylamine class. This document is intended for researchers, scientists, and drug development professionals. Given the limited direct pharmacological data on this specific compound, this paper synthesizes information from structurally related molecules to propose a likely biological profile.

Executive Summary

This compound is a chiral phenethylamine derivative. While specific pharmacological data for this compound is scarce in publicly available literature, its structural similarity to other well-characterized phenethylamines suggests a potential interaction with monoaminergic systems. The proposed primary mechanisms of action revolve around its potential to modulate neurotransmission mediated by dopamine, norepinephrine, and serotonin. A commercial source suggests that the (R)-enantiomer of the compound may act as an inhibitor of monoamine oxidase B (MAO-B)[1]. However, a lack of quantitative binding or inhibition data necessitates a theoretical approach based on structure-activity relationships within the phenethylamine class.

Chemical and Physical Properties

This compound, with the chemical formula C₁₁H₁₇N, is a secondary amine featuring a phenylethyl group attached to a propan-2-amine moiety[2]. The presence of a chiral center at the alpha-carbon of the ethylamine sidechain results in two enantiomers: (R)- and (S)-N-(1-phenylethyl)propan-2-amine[2]. The stereochemistry of phenethylamine derivatives is known to play a crucial role in their pharmacological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [2] |

| Molecular Weight | 163.26 g/mol | [2] |

| pKa (Predicted) | 9.77 ± 0.29 | [3] |

| Chirality | Exists as (R) and (S) enantiomers | [2] |

Proposed Mechanism of Action

Based on the pharmacology of related phenethylamine compounds, the mechanism of action of this compound is likely multifaceted, primarily impacting the monoamine neurotransmitter systems.

Interaction with Monoamine Transporters

A primary mechanism for many phenethylamines is their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions can range from competitive inhibition of neurotransmitter reuptake to acting as a substrate and inducing transporter-mediated efflux (reversal of transport).

Monoamine Oxidase Inhibition

As suggested for the (R)-enantiomer, inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is a plausible mechanism[1]. MAO-B is a key enzyme in the degradation of dopamine. Its inhibition would lead to increased synaptic concentrations of dopamine.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is activated by many endogenous trace amines and phenethylamine-like compounds. Activation of TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates.

The following diagram illustrates the potential signaling pathways influenced by this compound, assuming it interacts with monoamine transporters and MAO-B.

References

Pharmacological Profile of N-(1-phenylethyl)propan-2-amine: A Technical Guide

Disclaimer: Publicly available, peer-reviewed pharmacological data for N-(1-phenylethyl)propan-2-amine, including specific receptor binding affinities and functional potencies, is limited. This guide provides a comprehensive overview based on the pharmacology of structurally related phenethylamine derivatives to infer a likely profile. All quantitative data presented are for these related compounds and should be interpreted as illustrative examples. Detailed experimental protocols for key pharmacological assays are provided to guide future research on this specific molecule.

Introduction

This compound, also known as N-isopropyl-1-phenylethylamine, is a chiral secondary amine belonging to the phenethylamine class of compounds. Its structure is analogous to that of other psychoactive phenethylamines, suggesting potential activity at monoamine transporters and receptors. The presence of a chiral center at the alpha-carbon of the ethylamine chain implies that its enantiomers may exhibit different pharmacological properties, a common feature among chiral phenethylamines.[1] Given its structural similarity to known central nervous system stimulants, its pharmacological profile is of significant interest to researchers in neuroscience and drug development.

This technical guide synthesizes the expected pharmacological profile of this compound based on the known activities of related compounds, provides detailed methodologies for its characterization, and visualizes key experimental workflows and potential signaling pathways.

Predicted Pharmacological Profile

Based on its core phenethylamine scaffold, this compound is predicted to interact with monoamine systems, including the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters and receptors. The N-isopropyl substitution may modulate its potency and selectivity compared to other N-alkylated phenethylamines.

Receptor and Transporter Binding Affinity

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Receptor |

| Amphetamine | 35 | 7.4 | 1850 | Monoamine Transporters |

| Methamphetamine | 24.5 | 4.9 | 1140 | Monoamine Transporters |

| Phenethylamine | 3100 | 440 | >10000 | Monoamine Transporters |

| N-Methylphenethylamine | 1300 | 180 | >10000 | Monoamine Transporters |

Table 1: Illustrative Binding Affinities of Related Phenethylamines at Monoamine Transporters. Data is compiled from various sources and should be considered representative.

In Vitro Functional Activity

The functional activity of this compound would likely involve the inhibition of monoamine reuptake and potentially the release of monoamines. The following table shows the half-maximal inhibitory concentrations (IC50, nM) for dopamine reuptake by a series of β-phenethylamine derivatives, demonstrating the impact of structural modifications on functional potency.[2]

| Compound | Structure | Dopamine Reuptake IC50 (nM) |

| Compound 1 | N-methyl-2-phenylethanamine | 1230 |

| Compound 2 | N-ethyl-2-phenylethanamine | 1090 |

| Compound 6 | N-propyl-2-phenylethanamine | 878.5 |

| Compound 9 | N-butyl-2-phenylethanamine | 360.5 |

Table 2: Illustrative Dopamine Reuptake Inhibition by N-Alkyl-β-phenethylamine Derivatives.[2]

Experimental Protocols

To elucidate the precise pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays for Monoamine Transporters

This protocol describes a method to determine the binding affinity of this compound for the dopamine, norepinephrine, and serotonin transporters.

Workflow for Radioligand Binding Assay

A schematic workflow for determining transporter binding affinity.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Binding Assay: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) at a concentration near its Kd value. A range of concentrations of this compound are added to compete with the radioligand. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay: Monoamine Reuptake Inhibition

This protocol outlines a method to assess the functional potency of this compound in inhibiting monoamine reuptake.

Workflow for Monoamine Reuptake Inhibition Assay

A schematic workflow for assessing monoamine reuptake inhibition.

Methodology:

-

Cell Culture: Cells stably expressing the transporter of interest are plated in 24- or 48-well plates and grown to confluence.

-

Assay: The cells are washed with a Krebs-Ringer-HEPES buffer. They are then pre-incubated with various concentrations of this compound or vehicle.

-

Uptake: A radiolabeled monoamine (e.g., [3H]dopamine) is added, and the cells are incubated for a short period (e.g., 10 minutes) at 37°C to allow for uptake.

-

Termination and Lysis: The uptake is stopped by rapidly aspirating the buffer and washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification and Analysis: The amount of radioactivity in the cell lysate is determined by liquid scintillation counting. The results are used to generate a dose-response curve and calculate the IC50 value for the inhibition of monoamine uptake.

In Vivo Behavioral Assay: Locomotor Activity

This protocol describes a method to evaluate the in vivo stimulant or depressant effects of this compound in rodents.

Methodology:

-

Animals and Habituation: Male Swiss-Webster mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water. Prior to testing, the mice are habituated to the testing room for at least 60 minutes.

-

Apparatus: Locomotor activity is measured in open-field chambers equipped with infrared beams to automatically track horizontal and vertical movements.

-

Procedure: Mice are administered this compound or vehicle via intraperitoneal injection. Immediately after injection, they are placed in the center of the open-field chamber.

-

Data Collection and Analysis: Locomotor activity is recorded for a period of 60 to 120 minutes. The total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are quantified. The data are analyzed to determine the effect of the compound on spontaneous locomotor activity.

Potential Signaling Pathways

The primary mechanism of action of many phenethylamines involves direct interaction with monoamine transporters, leading to an increase in the extracellular concentration of dopamine, norepinephrine, and/or serotonin. This alteration in neurotransmitter levels subsequently modulates downstream signaling pathways.

Hypothesized Signaling Pathway for Dopaminergic Effects

A potential signaling pathway modulated by this compound at a dopaminergic synapse.

This diagram illustrates a plausible mechanism where this compound inhibits the dopamine transporter, leading to increased extracellular dopamine levels. This, in turn, enhances the activation of postsynaptic dopamine receptors, such as the D1 receptor, which is coupled to Gs protein and stimulates the production of cyclic AMP (cAMP) via adenylyl cyclase.

Conclusion

While specific pharmacological data for this compound remains to be published, its structural characteristics strongly suggest it is a modulator of monoamine systems. The information and protocols provided in this guide offer a framework for the systematic investigation of its binding, functional, and behavioral effects. Such studies are essential to fully characterize its pharmacological profile and to determine its potential as a research tool or therapeutic agent. The provided methodologies for radioligand binding, monoamine reuptake, and in vivo locomotor activity assays are standard in the field and will be crucial in elucidating the specific properties of this compound. Further research is warranted to confirm its predicted interactions with dopaminergic and adrenergic pathways and to explore the pharmacological differences between its enantiomers.

References

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine (CAS Number: 87861-38-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)propan-2-amine, with the CAS number 87861-38-9, is a secondary amine that holds significance in organic synthesis and pharmaceutical research. Structurally, it is comprised of a phenylethyl group attached to a propan-2-amine (isopropylamine) moiety. Its chemical formula is C₁₁H₁₇N.[1] This compound serves as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

A critical feature of this compound is the presence of a chiral center, leading to its existence as (R)- and (S)-enantiomers. This stereoisomerism is of paramount importance in pharmacology, as biological systems like enzymes and receptors often exhibit stereoselectivity. Consequently, the two enantiomers can possess markedly different pharmacological activities and toxicological profiles, where one may be therapeutically active and the other inactive or even detrimental.[1] The ability to isolate and study each enantiomer is therefore crucial for developing safe and effective therapeutic agents.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 87861-38-9 | [1] |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| Predicted pKa | 9.77 ± 0.29 | [2] |

| Boiling Point | 104 °C at 20 Torr | [3] |

| Predicted Density | 0.898 ± 0.06 g/cm³ | [3] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through reductive amination.[1] This well-established chemical reaction involves two main steps: the formation of an imine intermediate followed by its reduction to the final amine product.

Reductive Amination Protocol

Materials:

-

A suitable ketone (e.g., phenylacetone)

-

An amine (e.g., isopropylamine)

-

A reducing agent (e.g., sodium borohydride or a catalyst for hydrogenation like Palladium)

-

A suitable solvent (e.g., methanol or ethanol)

Procedure:

-

Imine Formation: The ketone and amine are dissolved in the chosen solvent within a reaction vessel. The reaction is stirred, often at room temperature, to facilitate the formation of the imine intermediate. This step involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by dehydration.[1]

-

Reduction: Once the imine has been formed, the reducing agent is introduced.

-

Using Sodium Borohydride: The reducing agent is added portion-wise to the reaction mixture. The reaction is then stirred until the reduction of the C=N double bond to a C-N single bond is complete.[1]

-

Using Catalytic Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere in the presence of a metal catalyst, such as Palladium on carbon. This method efficiently reduces the imine to the desired secondary amine.[1]

-

-

Work-up and Purification: Following the reduction, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically through distillation or column chromatography, to yield pure this compound.

Caption: General workflow for the synthesis of this compound via reductive amination.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for confirming the structure of this compound.[1]

¹H NMR Spectroscopy Data

The following table summarizes the approximate chemical shifts (δ) for the protons in this compound. Note that these values can vary based on the solvent and other experimental conditions.

| Protons | Approximate Chemical Shift (ppm) | Multiplicity |

| Methyl protons (isopropyl) | 0.91 - 0.94 | Doublet |

| Methine proton (isopropyl) | 2.54 | Heptet |

| Amine proton (NH) | Variable | Broad Singlet |

Table data sourced from[1]

Pharmacological Considerations and Biological Activity

While this compound is classified as a useful research compound, detailed public-domain data on its specific biological targets and mechanism of action are limited. However, its structural class as a phenethylamine suggests potential interactions with biological systems.[4] The phenylethylamine scaffold is present in many biologically active molecules, including neurotransmitters and amphetamine derivatives, which are known to interact with monoamine transporters and receptors in the central nervous system.[4][5]

The amine group is a key feature for potential interactions within receptor binding pockets, capable of forming hydrogen or ionic bonds. The phenyl group can participate in hydrophobic or π-stacking interactions.[1]

The Significance of Enantiomers in Pharmacology

As previously mentioned, the chirality of this compound is a critical factor in its potential biological activity. The differential interaction of its (R)- and (S)-enantiomers with chiral biological targets like receptors and enzymes can lead to distinct pharmacological outcomes.

References

N-(1-phenylethyl)propan-2-amine molecular weight

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

Abstract

This compound, a secondary amine with the chemical formula C₁₁H₁₇N, is a compound of interest in various chemical and pharmaceutical research fields.[1] Its structure, featuring a phenylethyl group attached to an isopropylamine moiety, includes a chiral center, leading to the existence of (R)- and (S)-enantiomers. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, analytical characterization, and known biological interactions, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a versatile building block in organic synthesis. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N[1][2][3] |

| Molecular Weight | 163.26 g/mol [1][2] |

| IUPAC Name | This compound |

| CAS Number | 87861-38-9[1][2] |

| Boiling Point | 215 °C[4] |

| Density | 0.898 g/cm³[4] |

| Flash Point | 77 °C[4] |

| pKa | 9.77 ± 0.29 (Predicted)[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods are reductive amination and biocatalytic transamination, which are detailed below.

Reductive Amination

This is a conventional and straightforward method for synthesizing secondary amines.

Protocol:

-

Imine Formation: Acetophenone is reacted with isopropylamine in a suitable solvent (e.g., methanol or ethanol). The reaction is typically carried out under neutral or slightly acidic conditions to facilitate the formation of the imine intermediate.

-

Reduction: The resulting imine is reduced in situ without isolation. A common reducing agent for this step is sodium borohydride (NaBH₄) or sodium cyanobohydride (NaBH₃CN). Alternatively, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) can be employed.

-

Work-up and Purification: Following the reduction, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or distillation to yield this compound.

Caption: Reductive Amination Synthesis Workflow.

Transaminase-Mediated Synthesis

This biocatalytic method offers a green and highly stereoselective alternative for producing enantiopure amines.[5][6]

Protocol:

-

Biocatalyst Preparation: Whole-cell biocatalysts expressing a suitable (R)- or (S)-transaminase are prepared and immobilized.[6]

-

Reaction Setup: The prochiral ketone (acetophenone) is mixed with an amine donor (e.g., isopropylamine) in a buffered aqueous solution. The immobilized transaminase is then added to the mixture.

-

Biocatalytic Reaction: The reaction is incubated under controlled conditions of temperature (e.g., 40-50 °C) and pH (e.g., pH 8.0) to allow for the enzymatic conversion of the ketone to the chiral amine.[6]

-

Product Recovery: After the reaction reaches sufficient conversion, the biocatalyst is filtered off. The product is extracted from the aqueous phase using an organic solvent. The solvent is then evaporated, and the product is purified to yield the enantiopure this compound.[6]

Analytical Characterization Protocols

Structural confirmation and purity assessment of this compound are typically performed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H-NMR Spectroscopy Protocol:

-

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The ¹H-NMR spectrum is acquired on a standard NMR spectrometer.

-

Expected signals include multiplets for the aromatic protons, a quartet for the methine proton of the phenylethyl group, a multiplet for the methine proton of the isopropyl group, a doublet for the methyl protons of the phenylethyl group, and two doublets for the diastereotopic methyl protons of the isopropyl group. The N-H proton typically appears as a broad singlet.[7]

¹³C-NMR Spectroscopy Protocol:

-

A concentrated sample is prepared in a deuterated solvent.

-

The ¹³C-NMR spectrum is acquired.

-

Characteristic chemical shifts are expected for the carbon atoms.[1] The aromatic carbons resonate between δ 125 and 145 ppm. The benzylic carbon (C₆H₅-CH-N) appears around δ 54.0 ppm, and the methine carbon of the isopropyl group is observed at approximately δ 44.5 ppm.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| Aromatic Quaternary Carbon (C-Ar) | ~145.1 |

| Aromatic Methine Carbons (CH-Ar) | 126 - 129 |

| Chiral Methine Carbon (C₆H₅-CH-N) | ~54.0 |

| Isopropyl Methine Carbon (N-CH-(CH₃)₂) | ~44.5 |

| Phenyl-adjacent Methyl Carbon | ~24 |

| Isopropyl Methyl Carbons | ~24 |

| Note: Chemical shifts can vary based on experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

The IR spectrum is obtained using a thin film of the liquid sample between salt plates or as a KBr pellet for a solid sample.

-

As a secondary amine, a characteristic N-H stretching absorption is expected as a single, weak-to-medium band around 3350-3310 cm⁻¹.[7][8]

-

The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region.[8] Aromatic C-H and C=C stretching bands will also be present.

Biological Activity and Signaling Pathway

The (R)-enantiomer of this compound has been identified as an inhibitor of the enzyme amine oxidase [flavin-containing] B, more commonly known as monoamine oxidase B (MAO-B).[5] MAO-B is a crucial enzyme in the metabolic pathway of various biogenic and xenobiotic amines, including neurotransmitters.[5] Inhibition of MAO-B can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for certain neurological disorders.

Caption: Inhibition of MAO-B by this compound.

References

- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]

- 2. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. (R)-N-(1-phenylethyl)propan-2-amine | 19302-16-0 [amp.chemicalbook.com]

- 5. Buy (R)-N-(1-phenylethyl)propan-2-amine (EVT-7905052) [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

This technical guide provides a comprehensive literature review of N-(1-phenylethyl)propan-2-amine, a secondary amine with significant research interest due to its chiral nature and potential biological activities. The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound, with the chemical formula C₁₁H₁₇N, is a secondary amine featuring a phenylethyl group connected to an isopropylamine moiety.[1] The presence of a chiral center at the benzylic carbon results in the existence of (R)- and (S)-enantiomers, a critical aspect in its pharmacological evaluation.[1] The hydrochloride salt form is also utilized in research to enhance water solubility.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| Boiling Point | 215 °C | ChemicalBook |

| Density | 0.898 g/cm³ | ChemicalBook |

| Flash Point | 77 °C | ChemicalBook |

| pKa (Predicted) | 9.77 ± 0.29 | Guidechem |

| XLogP3 (Computed) | 2.5 | PubChem |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the different protons within the molecule.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Chiral Methine (C₆H₅-CH-N) | ~3.80 | Quartet | 1H |

| Isopropyl Methine (CH-(CH₃)₂) | ~2.54 | Heptet | 1H |

| Phenyl-adjacent Methyl (CH-CH₃) | ~1.25 | Doublet | 3H |

| Isopropyl Methyls (CH-(CH₃)₂) | 0.91 - 0.94 | Doublet | 6H |

| Amine (N-H) | Variable (e.g., 1.2-1.5) | Broad Singlet | 1H |

Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl (Ar-C) | 125 - 145 |

| Benzylic Carbon (C₆H₅-CH-N) | ~54.0 |

| Isopropyl Methine (N-CH-(CH₃)₂) | ~44.5 |

| Phenyl-adjacent Methyl (CH-CH₃) | ~24 |

| Isopropyl Methyls (CH-(CH₃)₂) | ~24 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3310 | Weak-Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-N Stretch | 1250-1020 | Medium |

| N-H Wag | 910-665 | Strong, Broad |

The electron ionization (EI) mass spectrum of an aliphatic amine is characterized by α-cleavage, leading to the formation of a stable iminium ion.[1] For this compound, the molecular ion peak [M]⁺ would be observed at m/z 163. The fragmentation pattern is crucial for distinguishing it from its isomers.[1] A common fragmentation would involve the loss of an ethyl group from the isopropyl moiety or cleavage of the bond between the two carbons of the ethyl group attached to the phenyl ring.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, with reductive amination and transaminase-mediated synthesis being the most prominent.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[2]

This protocol describes the synthesis of this compound from acetophenone and isopropylamine via reductive amination.

Materials:

-

Acetophenone

-

Isopropylamine

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Dichloromethane

-

Glacial acetic acid (optional, as a catalyst)

-

Hydrochloric acid (for salt formation)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve acetophenone in methanol.

-

Add isopropylamine to the solution. The molar ratio of amine to ketone should be in slight excess.

-

If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a separate container, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride in methanol.

-

Slowly add the reducing agent solution to the reaction mixture. The reaction is exothermic, so cooling in an ice bath may be necessary.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography on silica gel.

-

For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Filter and dry the solid to obtain this compound hydrochloride.

Transaminase-Mediated Synthesis

Biocatalytic approaches using transaminases offer an environmentally friendly and highly stereoselective method for the synthesis of chiral amines.[3][4]

This protocol outlines the general procedure for the asymmetric synthesis of (R)- or (S)-N-(1-phenylethyl)propan-2-amine using a transaminase biocatalyst.

Materials:

-

Prochiral ketone (e.g., 1-phenylpropan-2-one for a related structure, or a suitable precursor for the target molecule)

-

Amine donor (e.g., isopropylamine)

-

Transaminase biocatalyst (e.g., immobilized whole-cell (R)- or (S)-selective transaminase)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., phosphate buffer, pH 7.5-8.5)

-

Organic co-solvent (e.g., DMSO, optional)

-

Centrifuge

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Prepare a reaction mixture containing the buffer solution, prochiral ketone, and amine donor.

-

Add the transaminase biocatalyst and the PLP cofactor to the mixture.

-

If necessary, add an organic co-solvent to improve substrate solubility.

-

Incubate the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC.

-

Once the reaction is complete, separate the biocatalyst by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chiral amine.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Biological Activity and Signaling Pathways

This compound and its analogs are of interest for their potential interaction with monoamine oxidases (MAOs), particularly MAO-B.[1] MAO-B is a key enzyme in the degradation of monoamine neurotransmitters like dopamine.[5] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[4][5]

Pharmacological Data

| Compound | Target Enzyme | Inhibition Value (Kᵢ) | Inhibition Type | Source |

| MDA (3,4-Methylenedioxyamphetamine) | MAO-A | 7.8 ± 2.6 µM | Mixed-type | [1] |

| MDMA (3,4-Methylenedioxymethamphetamine) | MAO-A | 24.5 ± 7.1 µM | Competitive | [1] |

It is important to note that this data is for related compounds and not for this compound itself. Further research is required to determine the specific inhibitory activity of the title compound.

Signaling Pathway of MAO-B Inhibition

The inhibition of MAO-B has several downstream effects that are considered neuroprotective. By preventing the breakdown of dopamine, MAO-B inhibitors increase its availability in the synaptic cleft, thereby enhancing dopaminergic signaling.[5] This is particularly relevant in Parkinson's disease, where there is a loss of dopamine-producing neurons.[4][5]

Furthermore, the enzymatic action of MAO-B on dopamine produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal damage.[4][5] By inhibiting MAO-B, the production of hydrogen peroxide is reduced, thus mitigating oxidative stress.[4] MAO-B inhibitors may also regulate the expression of pro-survival genes and anti-apoptotic proteins, further contributing to their neuroprotective effects.[3]

MAO-B Inhibition Assay

A common method to screen for MAO-B inhibitors is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of MAO-B activity.

This protocol provides a general outline for a high-throughput screening of MAO-B inhibitors.

Materials:

-

MAO-B enzyme

-

MAO-B substrate (e.g., tyramine)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., selegiline)

-

Fluorometric probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the MAO-B enzyme in the assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate. Include wells for the positive control and a no-inhibitor control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and HRP in the assay buffer.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

References

- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

InChIKey for N-(1-phenylethyl)propan-2-amine

An In-Depth Technical Guide to N-(1-phenylethyl)propan-2-amine

This technical guide provides a comprehensive overview of this compound, a secondary amine of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis methodologies, and its interaction with biological systems, particularly as an inhibitor of Monoamine Oxidase B (MAO-B).

Compound Identification and Properties

This compound is a secondary amine featuring a phenylethyl group bonded to an isopropylamine moiety. A key characteristic of this molecule is the presence of a chiral center, resulting in the existence of (R)- and (S)-enantiomers, a feature of considerable importance in the fields of chiral synthesis and pharmacology.[1]

| Property | Value |

| Chemical Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| InChIKey (Racemic) | QFUIZDLZUZDWJH-UHFFFAOYSA-N |

| InChIKey ((R)-enantiomer) | QFUIZDLZUZDWJH-SNVBAGLBSA-N |

| CAS Number (Racemic) | 87861-38-9 |

| Synonyms | N-Isopropyl-1-phenylethylamine, alpha-(Isopropylamino)ethylbenzene, alpha-Methyl-N-(1-methylethyl)benzenemethanamine |

Biological Activity and Quantitative Data

Table 2.1: In Vitro Inhibition of Monoamine Oxidase by N,α-diethylphenethylamine (A Structural Analog)

| Enzyme | Inhibition Constant (Ki) |

| MAO-A | 251 µM |

| MAO-B | 159 µM |

Data from a study on N,α-diethylphenethylamine, a structural analog of this compound.[2][3]

The biocatalytic synthesis of enantiomerically pure phenylpropan-2-amines, closely related to the target compound, has been optimized, yielding high conversion rates and excellent enantiomeric excess.

Table 2.2: Transaminase-Mediated Synthesis of (R)-phenylpropan-2-amines

| Parameter | Value |

| Conversion | 88-89% |

| Enantiomeric Excess (ee) | >99% |

Experimental Protocols

Synthesis Methodologies

Two primary synthetic routes for this compound and related structures are reductive amination and transaminase-mediated synthesis.

This method involves the reaction of a carbonyl compound (acetophenone) with an amine (isopropylamine) to form an imine intermediate, which is then reduced to the target secondary amine.

Protocol: Reductive Amination via Leuckart Reaction (Optimized Procedure for a similar reaction)

-

Reaction Setup: In a 25 ml round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (0.5 g, 4.17 mmol) with 3.5-5.5 equivalents of formamide.

-

Addition of Water: Add 0.20 ml of distilled water to the mixture.

-

Heating: Immerse the flask in an oil bath preheated to 180-250°C and heat for 6 hours.

-

Hydrolysis: After cooling to approximately 100°C, add 10 ml of 6 M hydrochloric acid and reflux for 1 hour to hydrolyze the formamide intermediate.

-

Workup:

-

Cool the mixture and extract with 15 ml of diethyl ether to remove any unreacted acetophenone. Discard the ether layer.

-

Make the aqueous layer alkaline by adding 20 ml of 5 M sodium hydroxide.

-

Extract the product with three 10 ml portions of diethyl ether.

-

-

Analysis: Combine the ether extracts. The yield can be determined by Gas-Liquid Chromatography (GLC) using an internal standard such as phenylcyclohexane.

This biocatalytic approach offers an environmentally friendly and highly stereoselective route to chiral amines. It utilizes transaminase enzymes to convert a prochiral ketone to an enantiomerically pure amine.

Protocol: Asymmetric Synthesis of (R)-phenylpropan-2-amines

-

Biocatalyst: Utilize an immobilized whole-cell biocatalyst expressing an (R)-transaminase.

-

Reaction Mixture: Prepare a reaction mixture containing the 1-phenylpropan-2-one substrate in a suitable buffer (e.g., pH 8.0).

-

Co-solvent: Dimethyl sulfoxide (DMSO) can be used as a co-solvent to improve substrate solubility.

-

Amine Donor: Use a suitable amine donor, such as isopropylamine, in excess.

-

Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 45°C) with agitation.

-

Monitoring: Monitor the conversion of the ketone to the amine product using High-Performance Liquid Chromatography (HPLC).

-

Chiral Analysis: Determine the enantiomeric excess of the product by chiral Gas Chromatography (GC).

-

Workup: Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent after adjusting the pH.

MAO Inhibition Assay

Protocol: In Vitro Monoamine Oxidase Inhibition Assay

-

Enzyme Source: Use human recombinant MAO-A and MAO-B.

-

Substrate: Kynuramine is used as the substrate for both MAO-A and MAO-B.

-

Assay Principle: The assay measures the fluorescence of 4-hydroxyquinoline, which is produced from the deamination of kynuramine by MAO.

-

Procedure:

-

Prepare a reaction mixture containing the MAO enzyme in a suitable buffer.

-

Add varying concentrations of the inhibitor (this compound).

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C for a specified time (e.g., 10 minutes for MAO-A, 5 minutes for MAO-B).

-

Stop the reaction by adding a strong acid (e.g., 1 M HClO₄).

-

-

Detection: Measure the fluorescence of the 4-hydroxyquinoline product using a fluorescence spectrophotometer.

-

Data Analysis: Determine the IC₅₀ values and subsequently the Ki values by analyzing the inhibition curves.

Visualizations

Signaling Pathway of Monoamine Oxidase B (MAO-B) Regulation

The expression of the MAO-B gene is regulated by a complex signaling cascade involving Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: MAO-B gene expression is induced by the PKC-MAPK signaling cascade.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of the target compound.

Caption: Generalized workflows for chemical and biocatalytic synthesis.

Experimental Workflow: MAO Inhibition Assay

This diagram outlines the key steps in determining the inhibitory activity of the compound against MAO enzymes.

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

References

Methodological & Application

Synthesis of N-(1-phenylethyl)propan-2-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(1-phenylethyl)propan-2-amine, a secondary amine with applications in chemical research and as a building block in the development of more complex molecules. The primary synthetic route detailed is reductive amination, a robust and widely utilized method for the formation of amines from carbonyl compounds. This application note includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Introduction

This compound is a secondary amine featuring a phenylethyl group attached to an isopropylamine moiety. Its structure contains a chiral center, making it a valuable intermediate in stereoselective synthesis and for applications in medicinal chemistry. The most common and efficient method for the synthesis of this compound is the reductive amination of 1-phenylethanone (acetophenone) with propan-2-amine (isopropylamine). This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Various reducing agents and catalytic systems can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Synthetic Pathway Overview

The synthesis of this compound via reductive amination proceeds in two main steps which can be carried out in a single reaction vessel. The first step is the formation of an imine intermediate through the reaction of 1-phenylethanone with propan-2-amine. This is followed by the reduction of the C=N double bond of the imine to yield the final secondary amine product.

Caption: General synthetic pathway for this compound.

Comparative Data for Reductive Amination Methods

The choice of reducing agent and catalyst can significantly impact the yield and reaction conditions. Below is a table summarizing various methods for reductive amination of ketones, including conditions relevant to the synthesis of the target molecule.

| Carbonyl Substrate | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1-Phenylethanone | Ammonia | Formamide (Leuckart) | None | 180-250 | 6 | 80 | >99 | [1] |

| Aldehydes/Ketones | Various | 1.1 wt% Pd/NiO, H₂ | THF | 25 | 10 | up to 98 | N/A | [2] |

| 1-Phenylethanone | Ammonia | Fe/(N)SiC, H₂ (6.5 MPa) | 25% aq. NH₃ | 140 | N/A | 72 | N/A | [3] |

| Aldehydes/Ketones | Various | Sodium Borohydride | Methanol | 0 - RT | 2 | N/A | N/A | [4] |

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol describes a general method for the synthesis of this compound from 1-phenylethanone and propan-2-amine using sodium borohydride as the reducing agent.

Materials:

-

1-Phenylethanone (acetophenone)

-

Propan-2-amine (isopropylamine)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 2M

-

Sodium hydroxide (NaOH), 2M

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, depending on scale and temperature)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 1-phenylethanone (1.0 eq) in methanol.

-

Add propan-2-amine (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.[4] The reaction can be monitored by TLC to observe the consumption of the ketone.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[4] Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for an additional 2-4 hours.[4]

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding 2M hydrochloric acid until the solution is acidic (pH ~2). This will neutralize excess borohydride and form the amine hydrochloride salt.

-

Remove the methanol using a rotary evaporator.

-

Add water to the residue and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted ketone and other non-basic impurities. Discard the organic layer.

-

Basify the aqueous layer by adding 2M sodium hydroxide until the pH is >10.

-

Extract the product into ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-